molecular formula C5H11NaO2S B8057312 Sodium 2,2-dimethylpropylsulfinate

Sodium 2,2-dimethylpropylsulfinate

Cat. No.: B8057312
M. Wt: 158.20 g/mol
InChI Key: KLBOBKWDKHOXNX-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2,2-dimethylpropylsulfinate can be synthesized through the reaction of 2,2-dimethylpropylsulfinic acid with sodium hydroxide. The reaction typically involves dissolving the sulfinic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to neutralize the acid, forming the sodium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same neutralization reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,2-dimethylpropylsulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonates, thiols, and various organosulfur compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which sodium 2,2-dimethylpropylsulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical reactions, including C-H activation and C-C bond formation. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Uniqueness

Sodium 2,2-dimethylpropylsulfinate is unique due to its branched alkyl group, which provides steric hindrance and can influence the regioselectivity of reactions. This makes it particularly useful for the selective functionalization of complex molecules .

Properties

IUPAC Name

sodium;2,2-dimethylpropane-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S.Na/c1-5(2,3)4-8(6)7;/h4H2,1-3H3,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBOBKWDKHOXNX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CS(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,2-dimethylpropylsulfinate
Reactant of Route 2
Sodium 2,2-dimethylpropylsulfinate
Reactant of Route 3
Sodium 2,2-dimethylpropylsulfinate

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